molecular formula C8H12N2O B572029 (S)-1-(2-Methoxypyridin-4-yl)ethanaMine CAS No. 1212853-72-9

(S)-1-(2-Methoxypyridin-4-yl)ethanaMine

Cat. No. B572029
M. Wt: 152.197
InChI Key: FFQSFIMSXWJIAT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-1-(2-Methoxypyridin-4-yl)ethanaMine” is a chemical compound with the CAS Number: 1914157-93-9 . It is also known as “(S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride” and has a molecular weight of 188.66 .


Molecular Structure Analysis

The InChI code for “(S)-1-(2-Methoxypyridin-4-yl)ethanaMine” is 1S/C8H12N2O.ClH/c1-6(9)7-3-4-10-8(5-7)11-2;/h3-6H,9H2,1-2H3;1H/t6-;/m0./s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(S)-1-(2-Methoxypyridin-4-yl)ethanaMine” is a solid at room temperature . It is stored in a sealed, dry environment at room temperature .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(1S)-1-(2-methoxypyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(9)7-3-4-10-8(5-7)11-2/h3-6H,9H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQSFIMSXWJIAT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=NC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Methoxypyridin-4-yl)ethanaMine

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